molecular formula C11H15ClN2O4S2 B5508370 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B5508370
M. Wt: 338.8 g/mol
InChI Key: PODWKNLAHWOWOQ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C11H15ClN2O4S2 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0161770 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development of Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) involved the synthesis and characterization of a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which included compounds structurally similar to 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine. These compounds were tested for their affinity and selectivity as antagonists at A2B adenosine receptors, a target relevant in various physiological and pathophysiological processes. The study successfully identified potent A2B antagonists with high selectivity and affinity, contributing to the development of pharmacological tools in adenosine receptor research (Borrmann et al., 2009).

2. Synthesis of Tetrahydrothiophenes and Tetrahydrofurans as Melanocortin-4 Receptor Ligands

In a study by Tran et al. (2008), derivatives of trans-4-(4-chlorophenyl)tetrahydrothiophene, including piperazinebenzylamine derivatives structurally related to this compound, were synthesized and evaluated for their binding affinities at the human melanocortin-4 receptor. These compounds were part of research into potential treatments for conditions like obesity and metabolic syndrome (Tran et al., 2008).

3. Exploration in Anticancer Drug Development

Solomon et al. (2019) synthesized a series of 4-aminoquinoline derived sulfonyl analogs, including those structurally similar to this compound, using a hybrid pharmacophore approach. These compounds were evaluated for their cytotoxicity against various breast tumor cell lines. The study aimed at developing effective and potentially safe anticancer agents, contributing to the field of cancer therapy (Solomon et al., 2019).

4. Synthesis of Hyperbranched Polymers

Yan and Gao (2000) researched the synthesis of hyperbranched polymers using commercially available monomers, including 1-(2-aminoethyl)piperazine, a compound structurally related to this compound. This study is significant in the field of polymer chemistry, contributing to the development of new materials with potential applications in various industries (Yan & Gao, 2000).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S2/c1-19(15,16)13-6-8-14(9-7-13)20(17,18)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODWKNLAHWOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.